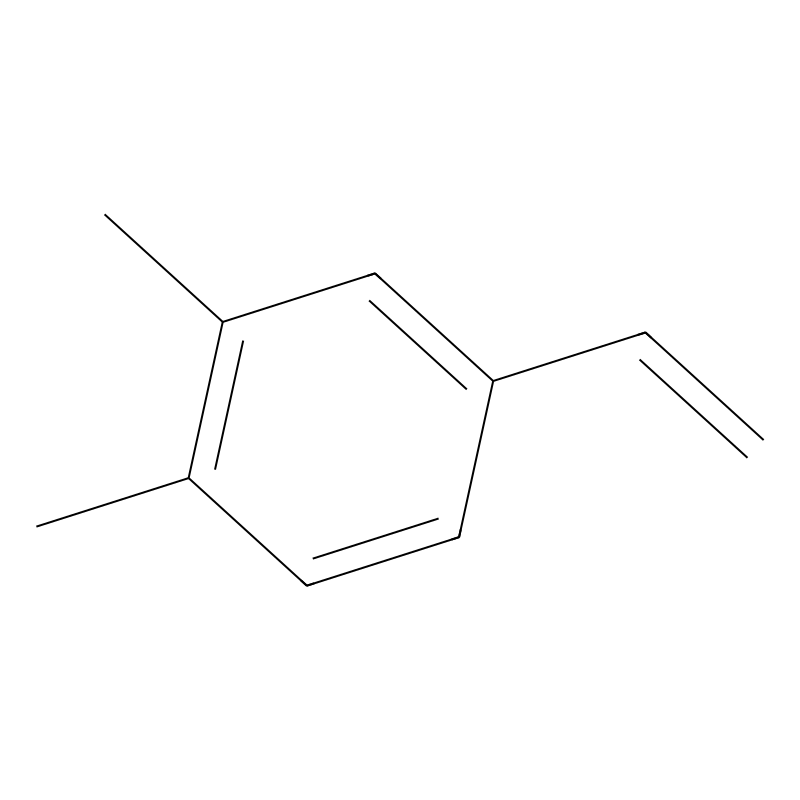

Benzene, 4-ethenyl-1,2-dimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzene, 4-ethenyl-1,2-dimethyl- is an organic compound with the molecular formula . It is also known by other names such as 1,2-Dimethyl-4-vinylbenzene and 3,4-Dimethylstyrene. This compound features a benzene ring substituted with both an ethenyl group and two methyl groups, which significantly influences its chemical properties and reactivity. The presence of these substituents allows for various chemical transformations and applications in organic synthesis and industrial processes.

Natural Product Chemistry

Benzene, 4-ethenyl-1,2-dimethyl has been identified as a volatile oil component and plant metabolite, particularly in Zingiber officinale (ginger). PubChem, National Institutes of Health: Research in this area could focus on understanding its biosynthesis pathway within the plant, its role in plant physiology, or its potential contributions to the flavor or aroma of ginger.

Organic Chemistry

As a member of the styrene class of organic compounds, Benzene, 4-ethenyl-1,2-dimethyl possesses a vinyl group. This functional group makes it a potential candidate for studies on organic synthesis and reactions specific to vinyl functionality. Researchers might explore its reactivity in various chemical transformations or use it as a building block for the synthesis of more complex molecules.

Material Science

The aromatic ring structure and presence of a vinyl group suggest potential applications in polymer chemistry. Future research could investigate its suitability for incorporation into polymers or the development of novel materials with specific properties.

- Oxidation: This compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide, leading to oxidized products such as carboxylic acids.

- Reduction: Reduction reactions can convert the ethenyl group into an ethyl group, utilizing reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Electrophilic Aromatic Substitution: The compound readily participates in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. This behavior is attributed to the electron-rich nature of the substituted benzene ring.

Common reagents and conditions for these reactions include:

- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Hydrogen gas with a palladium catalyst.

- Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation) .

Benzene, 4-ethenyl-1,2-dimethyl- can be synthesized through various methods:

- From 2,4-Dimethyl-1-phenol: Reacting 2,4-dimethyl-1-phenol with methanesulfonyl chloride yields 2,4-dimethyl-1-phenyl methanesulfonate.

- Electrophilic Aromatic Substitution: This method involves substituting hydrogen atoms on the benzene ring with ethenyl and methyl groups through electrophilic aromatic substitution reactions.

Industrial production typically focuses on optimizing these methods for high yield and purity while controlling reaction conditions such as temperature and pressure .

Benzene, 4-ethenyl-1,2-dimethyl- has several applications across different fields:

- Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds.

- Polymer Production: The compound is used as a building block in producing polymers and resins.

- Fragrance Manufacturing: It is employed in creating fragrances due to its aromatic properties.

- Pharmaceuticals: Ongoing research explores its potential use in drug design and development .

Interaction studies of Benzene, 4-ethenyl-1,2-dimethyl- focus on its reactivity with biological molecules and its role in organic synthesis. Research indicates that it can act as a nucleophile in electrophilic aromatic substitution reactions. Its unique structure allows it to interact selectively with various electrophiles, making it a valuable compound in synthetic chemistry .

Benzene, 4-ethenyl-1,2-dimethyl- shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Styrene | Lacks methyl groups | Simpler structure; primarily used in plastics. |

| 1,2-Dimethylbenzene | Lacks ethenyl group | More stable; used as a solvent and in organic synthesis. |

| 4-Vinyl-o-xylene | Similar to Benzene, 4-ethenyl-1,2-dimethyl- | Different substitution pattern; used in polymer chemistry. |

The uniqueness of Benzene, 4-ethenyl-1,2-dimethyl- lies in its combination of both methyl and ethenyl groups on the benzene ring. This combination enhances its reactivity compared to its analogs and allows for diverse applications in chemical synthesis and industrial processes .